molecular formula C2H7N5O B14637381 1-amino-3-[(E)-hydrazinylidenemethyl]urea

1-amino-3-[(E)-hydrazinylidenemethyl]urea

Cat. No.: B14637381
M. Wt: 117.11 g/mol
InChI Key: SZFYZTOCTRYFJR-UHFFFAOYSA-N
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Description

1-Amino-3-[(E)-hydrazinylidenemethyl]urea is a unique organic compound characterized by its distinctive structure, which includes an amino group, a hydrazinylidene group, and a urea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea can be synthesized through several methods. One common approach involves the reaction of hydrazine with an appropriate isocyanate under controlled conditions. The reaction typically requires a solvent such as methanol or ethanol and is conducted at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Amino-3-[(E)-hydrazinylidenemethyl]urea has found applications in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 1-amino-3-[(E)-hydrazinylidenemethyl]urea involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and electrostatic interactions with enzymes and receptors, leading to inhibition or modulation of their activity. This interaction can result in various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

    1-Amino-3-[(E)-hydrazinylidenemethyl]thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea moiety.

    1-Amino-3-[(E)-hydrazinylidenemethyl]carbamate: Similar structure but with a carbamate group instead of the urea moiety.

    1-Amino-3-[(E)-hydrazinylidenemethyl]guanidine: Similar structure but with a guanidine group instead of the urea moiety

Uniqueness: 1-Amino-3-[(E)-hydrazinylidenemethyl]urea is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological targets makes it a versatile compound for research and industrial applications .

Properties

Molecular Formula

C2H7N5O

Molecular Weight

117.11 g/mol

IUPAC Name

1-amino-3-[(E)-hydrazinylidenemethyl]urea

InChI

InChI=1S/C2H7N5O/c3-6-1-5-2(8)7-4/h1H,3-4H2,(H2,5,6,7,8)

InChI Key

SZFYZTOCTRYFJR-UHFFFAOYSA-N

Isomeric SMILES

C(=N/N)\NC(=O)NN

Canonical SMILES

C(=NN)NC(=O)NN

Origin of Product

United States

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